Europinidin

Übersicht

Beschreibung

Europinidin is a natural water-soluble pigment derived from delphinidin, an anthocyanidin with an O-methyl ring. It is a bluish-red plant dye found in some species of Plumbago and Ceratostigma . This compound is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in various scientific research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Europinidin can be synthesized from delphinidin through O-methylation. The process involves the methylation of hydroxyl groups on the delphinidin molecule. This reaction typically requires a methylating agent such as dimethyl sulfate or methyl iodide, and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves the extraction of delphinidin from plant sources such as Plumbago Europea and Ceratostigma plumbaginoides. The extracted delphinidin is then subjected to O-methylation under controlled conditions to produce this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Europinidin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activities.

Reduction: Reduction of this compound can lead to the formation of leucoanthocyanidins, which are colorless compounds.

Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides.

Major Products:

Oxidation: Quinones

Reduction: Leucoanthocyanidins

Substitution: Various substituted anthocyanidins

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Europinidin has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

1.1. Alzheimer's Disease Model

A study investigated the effects of this compound on scopolamine-induced memory deficits in Wistar rats. The treatment with this compound significantly improved learning and memory by reducing oxidative stress and neuroinflammatory markers. Specifically, it decreased acetylcholinesterase levels and enhanced brain-derived neurotrophic factor expression, which are crucial for cognitive function .

| Parameter | Control Group | Scopolamine Group | This compound (10 mg/kg) | This compound (20 mg/kg) |

|---|---|---|---|---|

| Acetylcholinesterase | Normal | High | Low | Lower |

| Brain-Derived Neurotrophic Factor | Normal | Low | Moderate | High |

1.2. Parkinson's Disease Model

In another study focusing on a rotenone-induced Parkinson's disease model, this compound demonstrated significant antioxidant and anti-inflammatory effects. The compound reduced oxidative damage and improved behavioral outcomes by modulating neurotransmitter levels and inflammatory markers such as interleukin-6 and tumor necrosis factor-alpha .

| Biochemical Marker | Rotenone Group | This compound (10 mg/kg) | This compound (20 mg/kg) |

|---|---|---|---|

| Superoxide Dismutase | Low | High | Higher |

| Malondialdehyde | High | Moderate | Low |

Broader Pharmaceutical Applications

Beyond neuroprotection, this compound exhibits potential in other therapeutic areas:

- Anticancer Activity : Some studies suggest that this compound may have anticancer properties due to its ability to induce apoptosis in cancer cells and inhibit tumor growth .

- Cardiovascular Health : Its antioxidant properties may also contribute to cardiovascular protection by reducing oxidative stress associated with heart diseases.

Case Study 1: Memory Enhancement in Alzheimer's Model

A controlled study showed that rats treated with this compound exhibited significantly better performance in memory tasks compared to those treated with scopolamine alone. The findings indicated a dose-dependent improvement in cognitive function linked to the modulation of neurotransmitter systems.

Case Study 2: Neuroprotection in Parkinson's Disease

In a study involving rotenone-treated rats, administration of this compound resulted in notable improvements in motor function and biochemical markers associated with oxidative stress and inflammation. This suggests a promising role for this compound as a therapeutic agent in managing Parkinson's disease symptoms.

Wirkmechanismus

Europinidin exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Anti-inflammatory Properties: this compound inhibits the production of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6.

Neuroprotective Effects: It modulates neurotransmitter levels and reduces neuroinflammation, providing protection against neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Europinidin is unique due to its specific O-methylation pattern, which distinguishes it from other anthocyanidins. Similar compounds include:

Delphinidin: The parent compound of this compound, known for its antioxidant properties.

Cyanidin: Another anthocyanidin with similar antioxidant and anti-inflammatory effects.

Pelargonidin: An anthocyanidin with a different methylation pattern, leading to distinct biological activities.

This compound stands out due to its enhanced stability and specific therapeutic potential, particularly in the treatment of neurodegenerative diseases and oxidative stress-related conditions .

Biologische Aktivität

Europinidin, a water-soluble anthocyanidin derived from delphinidin, has garnered attention for its potential neuroprotective and therapeutic properties. This article explores the biological activity of this compound, particularly in the context of neurodegenerative diseases, highlighting its antioxidant, anti-inflammatory effects, and its impact on various biochemical parameters.

Overview of this compound

- Chemical Structure : this compound is characterized by its anthocyanin structure, contributing to its solubility and biological activity.

- Sources : Commonly found in various fruits and vegetables, this compound is recognized for its health benefits attributed to its antioxidant properties.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress associated with neurodegenerative diseases. Studies indicate that this compound enhances the activity of key antioxidant enzymes:

| Enzyme | Effect of this compound |

|---|---|

| Superoxide Dismutase (SOD) | Increased activity |

| Catalase (CAT) | Increased activity |

| Glutathione Transferase | Increased activity |

| Malondialdehyde (MDA) | Decreased levels |

These effects contribute to reduced oxidative damage in neuronal tissues.

Anti-inflammatory Effects

The compound also plays a role in modulating inflammatory pathways. Research has shown that this compound can decrease levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are often elevated in neurodegenerative conditions:

- Mechanism : By inhibiting these inflammatory markers, this compound helps mitigate neuroinflammation, which is pivotal in conditions like Parkinson's and Huntington's diseases.

1. Parkinson's Disease Model

A study investigated the effects of this compound in a rotenone-induced model of Parkinson's disease. The findings revealed:

- Behavioral Improvements : Significant reductions in catalepsy and increased locomotor activity were observed in treated rodents.

- Biochemical Analysis : this compound treatment resulted in decreased lipid peroxidation and lower levels of inflammatory cytokines compared to control groups .

2. Huntington's Disease Model

In another study focusing on Huntington's disease, this compound demonstrated:

- Neuroprotective Efficacy : The compound improved motor function and reduced oxidative stress markers significantly.

- Neurotransmitter Modulation : this compound positively influenced neurotransmitter levels, particularly dopamine and GABA, which are critical for maintaining neurological health .

3. Memory Impairment Models

Research on streptozotocin-induced memory impairment showed that:

Eigenschaften

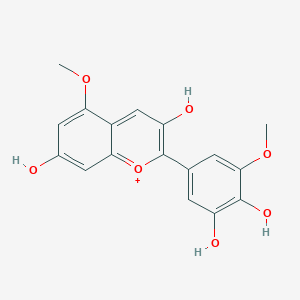

IUPAC Name |

2-(3,4-dihydroxy-5-methoxyphenyl)-5-methoxychromenylium-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-13-5-9(18)6-14-10(13)7-12(20)17(24-14)8-3-11(19)16(21)15(4-8)23-2/h3-7H,1-2H3,(H3-,18,19,20,21)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXMPIWHBIOJSH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15O7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.